molecular formula C11H17NO B1676458 (+)-N-Methylephedrine CAS No. 42151-56-4

(+)-N-Methylephedrine

Cat. No. B1676458
Key on ui cas rn: 42151-56-4
M. Wt: 179.26 g/mol
InChI Key: FMCGSUUBYTWNDP-MWLCHTKSSA-N
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Patent
US05166417

Procedure details

With 1-phenylethylamine neither a satisfactory yield nor an adequate optical purity could be achieved. Quinine yielded enantiomer in good optical purity but poor yield, no yield was indicated for N-methylephedfine With 1,2-diphenylethylamine the yield is satisfactory and the optical purity very good but the reagent, as is also N-methylephedrine is very expensive. Further, it is known that 2,2-dimethylcyclopropanecarboxylic acid can be separated into the enantiomers by the diastereomeric menthyl esters, which can be obtained from the acid chloride with (+) or (-) menthol (U.S. Pat. No. 4,487,956). This process does provide usable yields and optical purities, but is relatively complicated in working up and requires the relatively expensive menthol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-methylephedrine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
COC1C=C[C:6]2N=CC=[C:9]([C@@H](O)[C@H]3N4C[C@H](C=C)[C@@H](CC4)C3)[C:7]=2[CH:8]=1.C1(C(N)CC2C=CC=CC=2)C=CC=CC=1.CC(N(C)C)C(O)C1C=CC=CC=1.[CH3:53][C:54]1([CH3:60])[CH2:56][CH:55]1[C:57](O)=[O:58]>>[CH:7]1([CH3:9])[CH2:8][CH2:56][CH:55]([CH:54]([CH3:60])[CH3:53])[CH:57]([OH:58])[CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(C1)C(=CC=N2)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC1=CC=CC=C1)N
Step Three
Name
N-methylephedrine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C1=CC=CC=C1)O)N(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C1)C(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be separated into the enantiomers by the diastereomeric menthyl esters, which

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CC(C(CC1)C(C)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05166417

Procedure details

With 1-phenylethylamine neither a satisfactory yield nor an adequate optical purity could be achieved. Quinine yielded enantiomer in good optical purity but poor yield, no yield was indicated for N-methylephedfine With 1,2-diphenylethylamine the yield is satisfactory and the optical purity very good but the reagent, as is also N-methylephedrine is very expensive. Further, it is known that 2,2-dimethylcyclopropanecarboxylic acid can be separated into the enantiomers by the diastereomeric menthyl esters, which can be obtained from the acid chloride with (+) or (-) menthol (U.S. Pat. No. 4,487,956). This process does provide usable yields and optical purities, but is relatively complicated in working up and requires the relatively expensive menthol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-methylephedrine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
COC1C=C[C:6]2N=CC=[C:9]([C@@H](O)[C@H]3N4C[C@H](C=C)[C@@H](CC4)C3)[C:7]=2[CH:8]=1.C1(C(N)CC2C=CC=CC=2)C=CC=CC=1.CC(N(C)C)C(O)C1C=CC=CC=1.[CH3:53][C:54]1([CH3:60])[CH2:56][CH:55]1[C:57](O)=[O:58]>>[CH:7]1([CH3:9])[CH2:8][CH2:56][CH:55]([CH:54]([CH3:60])[CH3:53])[CH:57]([OH:58])[CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(C1)C(=CC=N2)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC1=CC=CC=C1)N
Step Three
Name
N-methylephedrine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C1=CC=CC=C1)O)N(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C1)C(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be separated into the enantiomers by the diastereomeric menthyl esters, which

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CC(C(CC1)C(C)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05166417

Procedure details

With 1-phenylethylamine neither a satisfactory yield nor an adequate optical purity could be achieved. Quinine yielded enantiomer in good optical purity but poor yield, no yield was indicated for N-methylephedfine With 1,2-diphenylethylamine the yield is satisfactory and the optical purity very good but the reagent, as is also N-methylephedrine is very expensive. Further, it is known that 2,2-dimethylcyclopropanecarboxylic acid can be separated into the enantiomers by the diastereomeric menthyl esters, which can be obtained from the acid chloride with (+) or (-) menthol (U.S. Pat. No. 4,487,956). This process does provide usable yields and optical purities, but is relatively complicated in working up and requires the relatively expensive menthol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-methylephedrine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
COC1C=C[C:6]2N=CC=[C:9]([C@@H](O)[C@H]3N4C[C@H](C=C)[C@@H](CC4)C3)[C:7]=2[CH:8]=1.C1(C(N)CC2C=CC=CC=2)C=CC=CC=1.CC(N(C)C)C(O)C1C=CC=CC=1.[CH3:53][C:54]1([CH3:60])[CH2:56][CH:55]1[C:57](O)=[O:58]>>[CH:7]1([CH3:9])[CH2:8][CH2:56][CH:55]([CH:54]([CH3:60])[CH3:53])[CH:57]([OH:58])[CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(C1)C(=CC=N2)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC1=CC=CC=C1)N
Step Three
Name
N-methylephedrine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C1=CC=CC=C1)O)N(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C1)C(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be separated into the enantiomers by the diastereomeric menthyl esters, which

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CC(C(CC1)C(C)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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